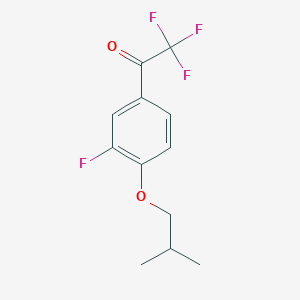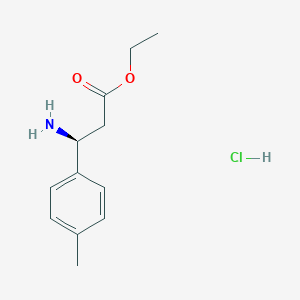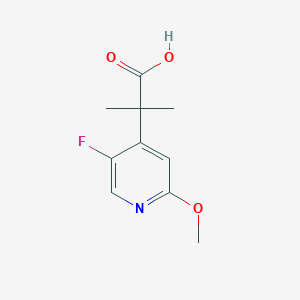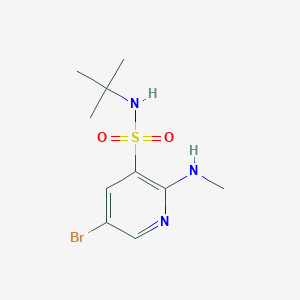
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the nitrogen atom, a methylamino group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves multiple steps. One of the practical and robust methods for its synthesis includes the following steps :
Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.
N-tert-butylation: Introduction of the tert-butyl group at the nitrogen atom.
Methylamination: Introduction of the methylamino group at the 2nd position.
Sulfonamidation: Introduction of the sulfonamide group at the 3rd position.
Industrial Production Methods
The industrial production of this compound involves a continuous multistep process that ensures high yield and purity. The process is designed to be scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide: Lacks the methylamino group at the 2nd position.
N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methylamino)pyridine-3-sulfonamide: Lacks the tert-butyl group at the nitrogen atom.
Uniqueness
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H16BrN3O2S |
|---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
5-bromo-N-tert-butyl-2-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16BrN3O2S/c1-10(2,3)14-17(15,16)8-5-7(11)6-13-9(8)12-4/h5-6,14H,1-4H3,(H,12,13) |
InChI Key |
ATKQXYXSPVWIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


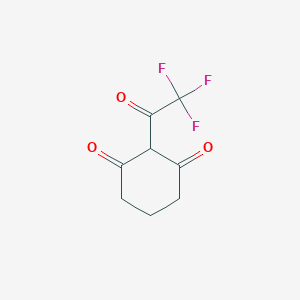
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
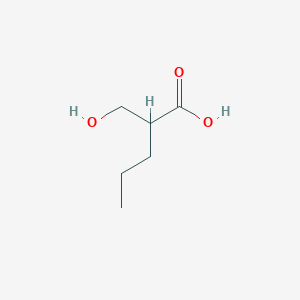
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
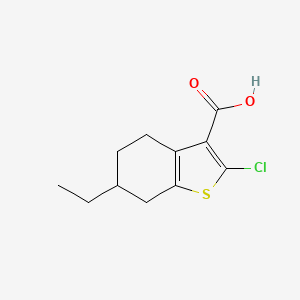
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

